3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
CAS No.: 151103-09-2
Cat. No.: VC21140402
Molecular Formula: C12H12F2O3
Molecular Weight: 242.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151103-09-2 |
---|---|
Molecular Formula | C12H12F2O3 |
Molecular Weight | 242.22 g/mol |
IUPAC Name | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde |
Standard InChI | InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
Standard InChI Key | AHVVCELVGCPYGI-UHFFFAOYSA-N |
SMILES | C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F |
Canonical SMILES | C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F |
Introduction
Chemical Identity and Structural Properties
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is an aromatic aldehyde derivative with distinctive functional groups. It serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly phosphodiesterase inhibitors.
Basic Chemical Information
The compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 151103-09-2 |
Molecular Formula | C₁₂H₁₂F₂O₃ |
Molecular Weight | 242.22 g/mol |
IUPAC Name | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde |
Appearance | Light yellow powder |
The compound contains a benzene ring substituted with an aldehyde group, a cyclopropylmethoxy group at the 3-position, and a difluoromethoxy group at the 4-position, creating a unique chemical architecture with specific reactivity patterns .
Physical and Chemical Properties
The compound exhibits the following physicochemical characteristics:
Property | Value |
---|---|
Melting Point | 37-38°C |
Boiling Point | 331.3±37.0°C at 760 mmHg |
Density | 1.277 g/cm³ |
Flash Point | 149.1°C |
Solubility | Soluble in most organic solvents |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
These physical properties influence the handling requirements and stability of the compound during synthesis and storage .
Structural Identifiers
For structural characterization and database referencing, the following identifiers are used:
Identifier Type | Value |
---|---|
Standard InChI | InChI=1S/C12H12F2O3/c13-12(14)17-10-4-3-9(6-15)5-11(10)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
InChI Key | AHVVCELVGCPYGI-UHFFFAOYSA-N |
SMILES | C1CC1COC2=C(C=CC(=C2)C=O)OC(F)F |
These structural identifiers provide standardized representations of the molecule for computational analysis and database searching .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, each with specific advantages in terms of yield, purity, and scalability.
Patent-Described Method
A more industrially applicable synthetic route described in patent literature involves:
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Reacting 3-halogeno-4-hydroxybenzaldehyde (where halogen is chlorine, bromine, or iodine) with cyclopropylmethanol in the presence of an alkali in an aprotic polar solvent
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Heating the reaction mixture to produce 3-cyclopropylmethoxy-4-hydroxybenzaldehyde
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Reacting this intermediate with chlorodifluoroacetic acid or its derivatives in the presence of a base
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Generating the target 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde
This method is reported to have good reaction selectivity, high yield, and mild reaction conditions, making it suitable for industrial-scale production .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity and purity of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
Spectroscopic Data
NMR spectroscopy provides definitive structural confirmation:
¹H NMR (500 MHz, CDCl₃): δ(ppm) 0.38 (m, 2H), 0.68 (m, 2H), 1.32 (m, 1H), 4.0 (d, 2H), 6.49, 6.64 & 6.79 (t, 1H), 7.04 (d, 1H), 7.71 (d, 1H), 7.73 (s, 1H), 9.86 (brs, 1H) .
IR (KBr): 3086, 3011, 2933, 1692, 1604, 1582, 1509, 1440, 1382, 1313, 1280 cm⁻¹ .
These spectroscopic features provide characteristic fingerprints for quality control and structure verification purposes.
Chromatographic Analysis
HPLC analysis is commonly employed to assess purity with typical parameters:
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Column: C18 reverse phase
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Mobile phase: Gradient of acetonitrile/water
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Detection: UV at 254 nm
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Typical purity requirements: >98%
Applications in Pharmaceutical Synthesis
The primary importance of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde lies in its pharmaceutical applications, particularly in the synthesis of respiratory medications.
As a Key Intermediate in Roflumilast Synthesis
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde serves as a critical intermediate in the synthesis of Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-di-chloropyrid-4-yl]-benzamide), a selective phosphodiesterase-4 (PDE4) inhibitor developed for treating inflammatory respiratory conditions, particularly chronic obstructive pulmonary disease (COPD) .
The synthesis pathway proceeds through:
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Oxidation of the aldehyde group to form 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid
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Conversion to the acid chloride
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Reaction with 3,5-dichloropyridin-4-amine to form the final amide bond
This synthetic route is integral to producing medications that target inflammatory processes in respiratory diseases .
Research Applications
As a structurally complex molecule with multiple functional groups, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is valuable in research settings for:
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Structure-activity relationship studies in medicinal chemistry
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Development of novel PDE4 inhibitors with improved efficacy and reduced side effects
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Investigation of alternative synthetic routes for pharmaceutical intermediates
Degradation and Stability Studies
Understanding the stability and degradation pathways of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is essential for proper handling, storage, and application in pharmaceutical synthesis.
Degradation Pathways
Research has identified several potential degradation pathways:
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Oxidation of the aldehyde group to the corresponding carboxylic acid
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Hydrolysis of the difluoromethoxy group under acidic or basic conditions
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Cleavage of the cyclopropylmethoxy ether linkage under harsh conditions
These degradation pathways have been studied using high-resolution mass spectrometry to identify degradation products, which is crucial for quality control in pharmaceutical manufacturing .
Stability Considerations
For optimal stability, the following conditions are recommended:
Condition | Recommendation |
---|---|
Storage Temperature | 2-8°C |
Atmosphere | Under inert gas (nitrogen or argon) |
Light Exposure | Protect from light |
Humidity | Store in dry conditions |
Following these guidelines helps maintain compound integrity during storage and handling .
Quantity | Price Range (€) |
---|---|
250mg | 40.00 |
1g | 78.00 |
5g | 232.00 |
25g | 668.00 |
100g | 1,514.00 |
These prices reflect the compound's specialized nature and the technical challenges involved in its synthesis .
Safety Parameter | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
Precautionary Statements | P280-P305+P351+P338 (Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
These classifications guide appropriate handling procedures in laboratory and industrial settings .
Future Research Directions
The importance of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in pharmaceutical synthesis suggests several promising research directions.
Improved Synthetic Methods
Research is ongoing to develop more efficient synthetic routes with:
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Higher yields
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Reduced environmental impact
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Lower production costs
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Greener chemistry approaches
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Continuous flow chemistry applications
These improvements could enhance the accessibility and affordability of derived pharmaceutical products .
Novel Applications
Beyond its role in Roflumilast synthesis, researchers are exploring potential applications in:
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Development of novel PDE inhibitors for other therapeutic areas
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Creation of molecular probes for biological studies
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Use as a building block for other bioactive compounds
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